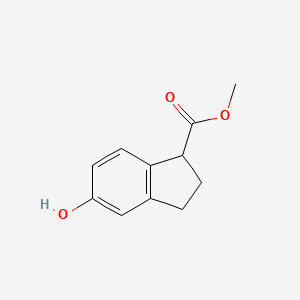
Methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate
Cat. No. B8433400
M. Wt: 192.21 g/mol
InChI Key: PKVORVMWGPJSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04843165
Procedure details


In a 20-liter reactor with a mechanical stirrer, 1.6 kg of 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid were dissolved with 7.2 l of absolute methanol, 9 g of p-toluenesulphonic acid were added and then refluxed under stirring in oil bath heated at 90° C. for 24 hours. The mixture was allowed to cool, the excess of methanol was evaporated at vacuum, the residue was diluted with 1.5 l of water, 1.5 l of sodium bicarbonate saturated solution and 5 l of toluene and then stirred for 30 minutes. The insoluble material was filtered, washed twice with 1 l of toluene; the aqueous phase was extracted with 2 l of toluene, and the organic phases were filtered using a filter paper and washed with water. The toluene phase was concentrated at vacuum to give a blackish, viscous liquid residue weighing 1.391 kg (88%), which was distilled at vacuum to give 1.1 kg (70%) of colourless liquid at 124°-137° C./0.03-0.025 tors, nD20 =1.5533, IR and 1H-NMR spectra were consistent with structure.

Quantity
1.6 kg
Type
reactant
Reaction Step One


Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[OH:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[CH:18]([C:22]([OH:24])=[O:23])[CH2:17][CH2:16]2>CO>[OH:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[CH:18]([C:22]([O:24][CH3:1])=[O:23])[CH2:17][CH2:16]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
1.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2CCC(C2=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
7.2 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring in oil bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess of methanol was evaporated at vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with 1.5 l of water, 1.5 l of sodium bicarbonate saturated solution and 5 l of toluene
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 1 l of toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with 2 l of toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the organic phases were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The toluene phase was concentrated at vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a blackish, viscous liquid residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled at vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C2CCC(C2=CC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 kg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 10949.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
